1-tert-Butoxytetradec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxytetradec-7-ene is an organic compound characterized by a long hydrocarbon chain with a tert-butoxy group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxytetradec-7-ene can be synthesized through a series of organic reactions. One common method involves the alkylation of 1-tetradecene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxytetradec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Various substituted hydrocarbons.
Scientific Research Applications
1-tert-Butoxytetradec-7-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-tert-Butoxytetradec-7-ene exerts its effects involves interactions with molecular targets and pathways. The tert-butoxy group can participate in nucleophilic substitution reactions, while the hydrocarbon chain can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Tetradecene: A hydrocarbon with a similar chain length but lacking the tert-butoxy group.
tert-Butyl Alcohol: Shares the tert-butoxy functional group but has a much shorter carbon chain
Uniqueness: 1-tert-Butoxytetradec-7-ene is unique due to the combination of its long hydrocarbon chain and the presence of a tert-butoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
95713-45-4 |
---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]tetradec-7-ene |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2,3)4/h10-11H,5-9,12-17H2,1-4H3 |
InChI Key |
DTPGFQPDCICPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.